molecular formula C12H17NS2 B1604519 2-[4-(Dimethylamino)phenyl]-1,3-dithiane CAS No. 24588-75-8

2-[4-(Dimethylamino)phenyl]-1,3-dithiane

Cat. No. B1604519
CAS RN: 24588-75-8
M. Wt: 239.4 g/mol
InChI Key: JPDSDZXASFIXGN-UHFFFAOYSA-N
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Description

2-[4-(Dimethylamino)phenyl]-1,3-dithiane, also known as DMAD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMAD is a dithiane derivative that has a dimethylamino group attached to one of its phenyl rings. This compound has been found to have various applications in the field of organic chemistry, particularly in the synthesis of complex molecules.

Scientific Research Applications

  • Charge-Transfer Complex Formation 2-[4-(Dimethylamino)phenyl]-1,3-dithiane and its derivatives have been utilized in the study of charge-transfer complexes. For instance, the formation of a 1:1 charge-transfer complex with TCNE (tetracyanoethylene) using a derivative of this compound was investigated through X-ray structure analysis, highlighting its potential applications in understanding molecular interactions and electron transfer processes (Rodríguez et al., 1996).

  • Synthesis and Structural Analysis Research has been conducted on the synthesis and structural analysis of various compounds involving this compound. For example, the synthesis and characterization of derivatives, such as 4-{(1E)-1-[(2E)-{[4-(dimethylamino)phenyl]methylidene}hydrazono]ethyl}benzene-1,3-diol, have been studied using techniques like X-ray diffraction, providing valuable insights into the molecular structure and potential applications in organic synthesis (Kurian et al., 2013).

  • Nonlinear Optical Properties Derivatives of this compound have been explored for their nonlinear optical properties. A study on the nonlinear absorption behavior of a related compound in different laser intensities suggested its potential as a candidate for optical device applications, such as optical limiters (Rahulan et al., 2014).

  • Insecticidal Activity The insecticidal activity of 1,3-dithiane derivatives, including those with a dimethylamino group, has been examined. Studies have shown that certain substitutions at specific positions can enhance biological potency against various insects and mites, demonstrating the potential of these compounds in agricultural applications (Kazuo, 2010).

  • Fluorescent Molecular Probes The synthesis and spectral properties of 2,5-Diphenyloxazoles, incorporating a dimethylamino group, have been investigated for their application as fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence and have been proposed for use in developing ultra-sensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

  • Corrosion Inhibition Arylthiophene derivatives containing the dimethylamino group have been studied for their corrosion inhibition properties. Experimental and theoretical analyses have revealed that these compounds can form protective films on metal surfaces, indicating their potential use in corrosion protection (Fouda et al., 2019).

properties

IUPAC Name

4-(1,3-dithian-2-yl)-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NS2/c1-13(2)11-6-4-10(5-7-11)12-14-8-3-9-15-12/h4-7,12H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDSDZXASFIXGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2SCCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344424
Record name CMLDBU00003531
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24588-75-8
Record name CMLDBU00003531
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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